3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a heterocyclic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves the reaction of appropriate hydrazine derivatives with thiadiazole precursors. One common method involves the cyclization of 4-methoxyphenylhydrazine with a thiadiazole derivative under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the triazolothiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,3,4]THIADIAZINE: A closely related compound with similar structural features but different biological activities.
3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[1,5-A][1,3,4]THIADIAZINE: Another analog with variations in the triazole ring fusion, leading to different chemical properties.
Uniqueness
3-(TERT-BUTYL)-6-(4-METHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is unique due to its specific substitution pattern and the presence of both triazole and thiadiazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18N4OS |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C15H18N4OS/c1-15(2,3)13-16-17-14-19(13)18-12(9-21-14)10-5-7-11(20-4)8-6-10/h5-8H,9H2,1-4H3 |
InChI Key |
PXJFYPQXRVCZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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